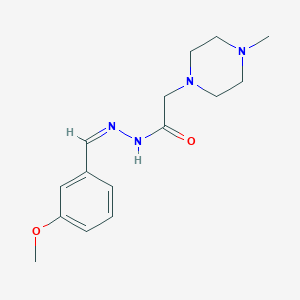![molecular formula C22H35N3O4 B6114110 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that belongs to the class of piperazinone derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to exhibit antiviral activity against several viruses, including HIV and herpes simplex virus. In addition, it has been shown to possess antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone in lab experiments is its wide range of biological activities. It can be used to study the role of certain enzymes and receptors in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone. One of the potential areas of research is the development of novel anticancer drugs based on this compound. It can also be used to study the role of certain enzymes and receptors in various biological processes. In addition, further studies can be conducted to explore the potential use of this compound as an antimicrobial and antiviral agent.
Conclusion:
In conclusion, 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone is a promising compound with a wide range of biological activities. It has been extensively studied for its potential applications in scientific research, including anticancer, antiviral, and antimicrobial properties. Further studies are needed to explore the full potential of this compound in various biological processes.
Synthesemethoden
The synthesis of 4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone involves the reaction of 3-(1-azocanyl)-2-hydroxypropylamine with 4-(3-methoxybenzyl) piperazin-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use as a tool for studying the role of certain enzymes and receptors in various biological processes.
Eigenschaften
IUPAC Name |
4-[[4-[3-(azocan-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-28-21-13-18(14-25-12-9-23-22(27)16-25)7-8-20(21)29-17-19(26)15-24-10-5-3-2-4-6-11-24/h7-8,13,19,26H,2-6,9-12,14-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEWBRFSBYLEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)

![2-({2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6114059.png)
![N-benzyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6114070.png)
![1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B6114078.png)

![2-[(2-chloro-4,5-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6114089.png)
![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6114095.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6114122.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)